![molecular formula C20H26O2 B1622353 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) CAS No. 61260-10-4](/img/structure/B1622353.png)
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
Overview
Description
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol), commonly known as BDDP, is a synthetic compound that belongs to the class of bisphenols. It is widely used in various scientific research applications due to its unique properties.
Mechanism of Action
BDDP acts as an antioxidant by donating hydrogen atoms to free radicals, thus preventing oxidative damage to the polymer. It also acts as a flame retardant by releasing water and carbon dioxide when exposed to heat, which dilutes the combustible gases and reduces the rate of combustion. BDDP's antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. In organic synthesis, BDDP acts as a Lewis acid catalyst and forms complexes with other reagents to facilitate reactions.
Biochemical and Physiological Effects:
BDDP has been shown to have low toxicity and is not expected to have any significant biochemical or physiological effects. However, studies have shown that BDDP can bind to estrogen receptors and may have weak estrogenic activity. This property may have implications for the development of new drugs.
Advantages and Limitations for Lab Experiments
BDDP has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. BDDP is also readily available and relatively inexpensive. However, BDDP has some limitations. It is not soluble in water, which can make it difficult to work with in aqueous environments. BDDP is also not very reactive, which can limit its use in certain chemical reactions.
Future Directions
There are several future directions for BDDP research. One area of interest is the development of new flame retardant materials that are more environmentally friendly. Another area of interest is the development of new antimicrobial agents based on BDDP. BDDP's potential weak estrogenic activity may also be explored further to develop new drugs for the treatment of hormone-related diseases. Finally, the use of BDDP as a chiral auxiliary in asymmetric synthesis may be further investigated to develop new synthetic methods.
Scientific Research Applications
BDDP has various scientific research applications. It is widely used as an antioxidant in the polymer industry. BDDP is also used as a flame retardant in plastics, textiles, and other materials. It has been shown to have antimicrobial properties and is used in the development of new drugs. BDDP has also been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h8-11,21-22H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGZJGHIVUWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384305 | |
Record name | 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61260-10-4 | |
Record name | 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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